CTC Exhibits Extracellular Restriction and Carrier Dependence, Distinct from MTT's Intracellular Penetration
In a direct comparative study using intact HepG2 human hepatoma cells, MTT was shown to readily cross plasma membranes and undergo intracellular reduction without requiring an exogenous electron carrier [1]. In contrast, CTC remained exclusively extracellular under identical conditions and required the addition of a membrane-permeable electron carrier (e.g., Meldola's Blue) for efficient reduction [1]. This mechanistic divergence defines the experimental boundary conditions for each probe [1].
| Evidence Dimension | Cellular permeability and requirement for exogenous electron carrier |
|---|---|
| Target Compound Data | Extracellular; reduction efficiency dependent on electron carrier addition |
| Comparator Or Baseline | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Intracellular; reduced without exogenous carrier |
| Quantified Difference | Qualitative binary outcome (extracellular vs. intracellular) |
| Conditions | Intact HepG2 human hepatoma cells; absence of exogenous electron carrier |
Why This Matters
This distinction directly informs assay design: MTT-based viability assays do not require an electron carrier, whereas CTC-based assays for bacterial respiration or plasma membrane reductase activity must include one to achieve adequate signal.
- [1] Bernas T, Dobrucki J. The role of plasma membrane in bioreduction of two tetrazolium salts, MTT, and CTC. Arch Biochem Biophys. 2000;380(1):108-116. doi:10.1006/abbi.2000.1907 View Source
